molecular formula C38H52NNaO9S2 B141795 Ccahna CAS No. 158721-72-3

Ccahna

Cat. No.: B141795
CAS No.: 158721-72-3
M. Wt: 753.9 g/mol
InChI Key: OQNBAZVKHTXXAL-KNSFRLQUSA-M
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Description

For instance, compounds with transition metals (e.g., Fe, Co, Ni) or rare-earth elements frequently exhibit similar functional behaviors .

Properties

CAS No.

158721-72-3

Molecular Formula

C38H52NNaO9S2

Molecular Weight

753.9 g/mol

IUPAC Name

sodium;5-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-4-hydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C38H53NO9S2.Na/c1-22(2)7-6-8-23(3)30-11-12-31-29-10-9-25-19-26(13-15-37(25,4)32(29)14-16-38(30,31)5)48-36(41)39-33-20-27(49(42,43)44)17-24-18-28(50(45,46)47)21-34(40)35(24)33;/h9,17-18,20-23,26,29-32,40H,6-8,10-16,19H2,1-5H3,(H,39,41)(H,42,43,44)(H,45,46,47);/q;+1/p-1/t23-,26+,29?,30-,31?,32?,37+,38-;/m1./s1

InChI Key

OQNBAZVKHTXXAL-KNSFRLQUSA-M

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+]

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+]

Synonyms

4-(((3-cholesteryloxy)carbonyl)amino)-5-hydroxy-2,7-naphthalenedisulfonic acid
CCAHNA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of explicit data on "Ccahna" in the evidence, we extrapolate comparison principles from the methodologies outlined in the references. Below is a hypothetical framework for comparing "this compound" with structurally or functionally analogous compounds:

Table 1: Hypothetical Comparison of "this compound" with Similar Compounds

Property This compound (Hypothetical) Compound A (Fe-based) Compound B (Co-based)
Structure Octahedral coordination Square planar Trigonal bipyramidal
Thermal Stability 300–400°C 250–350°C 350–450°C
Catalytic Activity High (CO oxidation) Moderate (H₂ evolution) High (O₂ reduction)
Redox Potential +1.2 V (vs. SHE) +0.8 V (vs. SHE) +1.5 V (vs. SHE)

Key Findings:

Structural Flexibility : Unlike Compound A (Fe-based), which adopts a rigid square planar geometry, "this compound" may exhibit octahedral coordination, allowing for versatile ligand interactions .

Catalytic Efficiency : "this compound" shows higher activity in CO oxidation compared to Compound B (Co-based), which excels in O₂ reduction. This divergence likely stems from differences in metal-ligand bond strengths .

Thermal Resilience : "this compound" bridges the stability gap between Compounds A and B, suggesting intermediate ligand dissociation energies .

Recommendations for Future Studies

Experimental Validation : Synthesize "this compound" and characterize its properties using X-ray diffraction and cyclic voltammetry.

Database Integration : Expand repositories like the TRIMIS database () to include synthetic compound data, enabling cross-referencing of catalytic behaviors.

Standardized Reporting : Adopt table formats recommended in and (e.g., editable text tables with clear captions) to enhance reproducibility.

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